molecular formula C23H21N3O3 B3568381 N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide

N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide

Cat. No.: B3568381
M. Wt: 387.4 g/mol
InChI Key: ODNQVDUUVDWOJT-UHFFFAOYSA-N
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Description

The compound is a benzoxazole derivative with a dimethylamino phenyl group and a methoxybenzamide group. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities . The dimethylamino group is a common feature in many dyes and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single-crystal X-ray diffraction . This technique could potentially be used to determine the structure of the compound .


Chemical Reactions Analysis

Dimethylaniline, a component of the compound, is known to undergo many reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It can be nitrated to produce derivatives with nitro groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the HOMO-LUMO energy gap of a similar compound was found to be 2.806 eV, indicating the compound’s stability and chemical reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzoxazole derivatives exhibit biological activities such as antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For similar compounds, safety data sheets provide information on hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. Given the biological activities of similar compounds, it could be studied for potential uses in medicine or other fields .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-26(2)18-9-4-16(5-10-18)23-25-20-14-17(8-13-21(20)29-23)24-22(27)15-6-11-19(28-3)12-7-15/h4-14H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNQVDUUVDWOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide
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N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide

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